
Salsolinol-1-carboxylic acid
Overview
Description
Salsolinol-1-carboxylic acid is an endogenous alkaloid found in the central nervous system. It is a derivative of salsolinol, which is a tetrahydroisoquinoline compound. This compound is formed through the reaction of dopamine and pyruvic acid. This compound has been studied for its potential roles in various physiological and pathological processes, including its involvement in neurotransmission and neurotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective preparation of salsolinol-1-carboxylic acid can be achieved through the Pictet-Spengler condensation of dopamine with (+)-menthyl pyruvate. This reaction yields a diastereomeric mixture of menthyl salsolinol-1-carboxylate, which can be isolated by repeated recrystallizations. Acid hydrolysis of the menthyl ester then furnishes (-)-®-salsolinol-1-carboxylic acid in good yield .
Industrial Production Methods:
Chemical Reactions Analysis
Oxidation Reactions
Salsolinol-1-carboxylic acid undergoes oxidation at physiological pH (7.0) via a two-electron, two-proton process. Electrochemical studies reveal:
-
Primary Oxidation Product : 1,2,3,4-Tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione ( ).
-
Decarboxylation : The oxidized intermediate rapidly decarboxylates (rate constant ) to form a quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol ( ).
In biological systems, oxidative decarboxylation is catalyzed by particulate factors in rat kidney homogenates and is suppressed by EDTA or superoxide dismutase ( ).
Decarboxylation Pathways
Non-enzymatic decarboxylation occurs via radical-mediated mechanisms:
-
pH Dependence : Accelerated at alkaline pH (>6) and inhibited at pH <6 ( ).
-
Metal Ion Role : Cupric ions (Cu²⁺) enhance reaction rates, while Chelex-100 (metal chelator) suppresses decarboxylation ( ).
Key Product :
-
1,2-Dehydrosalsolinol (3,4-dihydro-1-methyl-6,7-isoquinolinediol), a neurotoxic metabolite implicated in dopamine-related neurodegeneration ( ).
N-Methylation
-
Enzyme : -Methyltransferase (NMT) catalyzes the conversion to -methyl-salsolinol, a more neurotoxic derivative ( ).
-
Subsequent Oxidation : -Methyl-salsolinol is oxidized to 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺), a potent neurotoxin linked to Parkinson’s disease ( ).
Catechol-O-Methyltransferase (COMT)
-
Methylation : Introduces methoxy groups at the 6- or 7-position, reducing catechol-mediated redox activity ( ).
Pictet-Spengler Condensation
-
Reactants : Dopamine and (+)-menthyl pyruvate.
-
Conditions : Diastereomeric menthyl esters form, isolated via recrystallization.
-
Outcome : Acid hydrolysis yields enantiomerically pure (−)-(R)-salsolinol-1-carboxylic acid ( ).
Substitution and Redox Activity
-
Nucleophilic Substitution : Alkyl halides react at the tetrahydroisoquinoline nitrogen under basic conditions ().
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups, though specific products require further characterization ().
Biological Implications of Reactivity
-
Neurotoxicity : Oxidation products (e.g., quinone methides) generate ROS, contributing to mitochondrial dysfunction and neuronal death ( ).
-
Alcoholism Link : Elevated levels in ethanol consumers due to acetaldehyde-dopamine condensation ( ).
Comparative Reactivity with Analogues
Compound | Key Reaction | Neurotoxic Potential |
---|---|---|
This compound | Oxidative decarboxylation | Moderate |
-Methyl-salsolinol | Oxidation to DMDHIQ⁺ | High |
Salsolinol | Non-enzymatic condensation | Low |
Scientific Research Applications
Salsolinol-1-carboxylic acid has been shown to possess significant biological activity:
- Neuromodulation : It acts as a neuromodulator in dopaminergic systems, influencing neurotransmission in regions such as the nigrostriatal pathway. This modulation is crucial for understanding its role in Parkinson's disease and other neurodegenerative conditions .
- Neurotoxicity : In vitro studies indicate that this compound can induce neurotoxicity in human neuroblastoma cells (SH-SY5Y), leading to increased apoptosis and oxidative stress. The compound's effects are concentration-dependent, with higher concentrations resulting in greater cell death .
Neurodegenerative Diseases
This compound has been implicated in the pathogenesis of Parkinson's disease (PD). Its neurotoxic properties may contribute to dopaminergic neuron degeneration, a hallmark of PD. Studies suggest that salsolinol can induce oxidative stress and protein aggregation, which are critical factors in the progression of neurodegenerative diseases .
Alcoholism and Addiction
Research has indicated that salsolinol may play a role in alcohol addiction by modulating dopaminergic pathways associated with reward mechanisms. Its interaction with μ-opioid receptors suggests that it could mimic some effects of opioids, potentially enhancing the rewarding effects of ethanol consumption .
Microbiome Interaction
Recent findings show that gut microbiota, specifically Escherichia coli, can produce salsolinol under certain conditions. This discovery highlights a novel mechanism by which gut health may influence neurological conditions through microbial metabolites like salsolinol . The implications of this interaction are significant for understanding how gut-brain communication affects diseases such as PD.
Case Studies and Experimental Findings
A comprehensive review of experimental studies reveals various applications of this compound:
Study | Organism/Model | Findings |
---|---|---|
Berríos-Cárcamo et al. (2017) | Human neuroblastoma cells | Salsolinol activated μ-opioid receptors with varying potency between enantiomers. |
Wanpen et al. (2007) | SH-SY5Y cells | Induced apoptosis via cytochrome c release; concentration-dependent effects observed. |
Hashizume et al. (2008a) | Bovine anterior pituitary cells | Stimulated prolactin release at low concentrations (1-10 µM). |
Kang et al. (2013) | Cytochrome c assays | Demonstrated oxidative modification by salsolinol leading to protein aggregation. |
Mechanism of Action
The mechanism of action of salsolinol-1-carboxylic acid involves its interaction with dopamine and other neurotransmitters in the central nervous system. It is believed to exert its effects through the modulation of dopamine pathways, potentially leading to neurotoxic effects. The compound may also interact with various enzymes and receptors, influencing neurotransmission and cellular processes .
Comparison with Similar Compounds
Salsolinol: A closely related compound with similar neurotoxic properties.
N-methyl-salsolinol: Another derivative with potential neurotoxic effects.
Tetrahydroisoquinoline: The parent structure of salsolinol and its derivatives.
Uniqueness: Salsolinol-1-carboxylic acid is unique due to its specific formation pathway involving dopamine and pyruvic acid. Its distinct structure and potential roles in neurotransmission and neurotoxicity set it apart from other similar compounds .
Biological Activity
Salsolinol-1-carboxylic acid (SCA) is a derivative of salsolinol, an endogenous compound that has garnered attention for its complex biological activities, particularly in relation to neuroprotection and neurotoxicity. This article explores the biological activity of SCA, focusing on its mechanisms of action, effects on neuronal cells, and implications for neurodegenerative diseases.
This compound is characterized by its structure as a catecholic adduct formed from dopamine and pyruvic acid. The compound can undergo oxidative decarboxylation to yield 1,2-dehydrosalsolinol, a process catalyzed by particulate factors in rat kidney tissues . This transformation is influenced by various conditions such as pH and the presence of metal ions, indicating a complex interaction with cellular environments.
Neuroprotective Effects:
Research indicates that SCA exhibits neuroprotective properties at lower concentrations (50-100 µM). In studies involving primary cultures of rat hippocampal and striatal cells, SCA significantly reduced markers of glutamate-induced apoptosis, such as caspase-3 activity and lactate dehydrogenase (LDH) release. It also preserved mitochondrial membrane potential, suggesting a protective role against excitotoxicity .
Neurotoxic Effects:
Conversely, at higher concentrations (500 µM), SCA demonstrated neurotoxic effects , enhancing glutamate excitotoxicity and increasing apoptotic markers. This biphasic response highlights the importance of concentration in determining the biological activity of SCA .
Table of Biological Activities
Concentration (µM) | Effect | Mechanism |
---|---|---|
50 | Neuroprotection | Inhibition of caspase-3; preservation of mitochondrial potential |
100 | Neuroprotection | Reduction in LDH release; enhanced cell survival |
500 | Neurotoxicity | Increased glutamate excitotoxicity; elevated apoptotic markers |
Case Studies and Research Findings
- Neuroprotective Study : A study evaluating the effects of SCA on glutamate-induced cell death found that treatment with 50 µM SCA significantly reduced apoptotic cell death in hippocampal cultures. The results showed a decrease in fragmented nuclei and increased cell viability compared to controls treated only with glutamate .
- Neurotoxic Study : Another investigation reported that exposure to 500 µM SCA led to substantial cell death in human neuroblastoma SH-SY5Y cells. The study highlighted that this concentration caused significant upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating a shift towards apoptosis .
- Monoamine Oxidase Inhibition : SCA has also been identified as an inhibitor of monoamine oxidase (MAO), which may contribute to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition was found to be more potent for the (R)-enantiomer compared to the (S)-enantiomer .
Implications for Neurodegenerative Diseases
The dual nature of SCA's biological activity poses significant implications for its potential therapeutic applications. Its neuroprotective effects at low concentrations suggest utility in conditions such as Parkinson’s disease, where oxidative stress and excitotoxicity play critical roles. However, caution is warranted due to its neurotoxic effects at higher concentrations, necessitating careful consideration in dosage and formulation for therapeutic use.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying salsolinol-1-carboxylic acid in biological samples?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with exact mass analysis (223.0795638 Da) for precise identification . Gas chromatography-mass spectrometry (GC-MS) is less commonly reported due to limited experimental spectral data, but derivatization techniques (e.g., silylation) may improve volatility . Electrochemical detection at physiological pH (7.0) is also viable, as oxidation peaks at +0.116 V (vs. standard electrodes) correspond to its redox behavior .
Q. How is this compound biosynthesized in the central nervous system (CNS)?
- Methodology : The compound is formed via condensation of dopamine with pyruvic acid, yielding an intermediate that undergoes oxidative decarboxylation to produce salsolinol, a neurotoxin linked to Parkinson’s disease (PD) . Enzymatic steps remain poorly characterized; in vitro assays using rat kidney homogenates suggest particulate factors catalyze decarboxylation, but recombinant enzyme validation is lacking .
Q. What are the primary challenges in distinguishing this compound from its metabolites in vivo?
- Methodology : Employ stable isotope labeling (e.g., deuterated dopamine or pyruvate) to track metabolic fates. Co-elution issues in chromatography can be resolved using high-resolution MS/MS to differentiate structural isomers like 1,2-dehydrosalsolinol .
Advanced Research Questions
Q. How do contradictory findings about this compound’s metabolic pathways impact hypotheses about its neurotoxic role in PD?
- Analysis : Discrepancies arise from two proposed routes: (1) direct conversion to salsolinol via uncharacterized enzymes, or (2) intermediate formation of 1,2-dehydrosalsolinol . To resolve this, use enzyme inhibition studies (e.g., chelators for metalloenzymes) and genetic knockout models to identify rate-limiting steps. Conflicting in vitro vs. in vivo data highlight the need for tissue-specific enzyme profiling .
Q. What experimental designs are optimal for studying the oxidative stability of this compound under physiological conditions?
- Methodology : Cyclic voltammetry at pH 7.0 reveals a two-electron oxidation mechanism to 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione, which rapidly decarboxylates into reactive quinone methides . Pair this with NMR or X-ray crystallography to characterize degradation products. In vivo microdialysis in rodent models can correlate oxidation products with behavioral toxicity .
Q. How can researchers address the lack of identified enzymes in the this compound biosynthetic pathway?
- Methodology : Perform proteomic screening of brain tissue fractions (e.g., mitochondrial vs. cytosolic) using affinity purification with substrate analogs (e.g., pyruvate-conjugated beads). CRISPR-Cas9 gene editing in neuronal cell lines can test candidate enzymes (e.g., salsolinol synthase homologs) .
Q. Data Interpretation and Contradictions
Q. Why do studies report conflicting roles of this compound in addiction pathways versus neurodegeneration?
- Analysis : Context-dependent effects may arise from concentration gradients (low levels in reward pathways vs. accumulations in PD-affected regions). Use region-specific microinjection in animal models and measure dopamine receptor binding affinities (e.g., μ-opioid receptor activation assays) to clarify dual mechanisms .
Q. What statistical approaches mitigate variability in quantifying this compound across different experimental models?
- Methodology : Normalize data to tissue-specific biomarkers (e.g., tyrosine hydroxylase for dopaminergic activity) and apply mixed-effects models to account for interspecies metabolic differences. Replicate findings using orthogonal methods (e.g., immunohistochemistry vs. LC-MS) .
Q. Methodological Best Practices
Q. How should researchers validate the purity of synthesized this compound for in vitro studies?
- Guidelines : Characterize compounds via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with diode-array detection (≥95% purity). Cross-reference with CAS registry data (57256-34-5) and published spectral libraries .
Q. What in vivo models are most appropriate for studying the neurobehavioral effects of this compound derivatives?
Properties
IUPAC Name |
6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLVMDBZZZXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150915 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57256-34-5 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Carboxysalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57256-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.